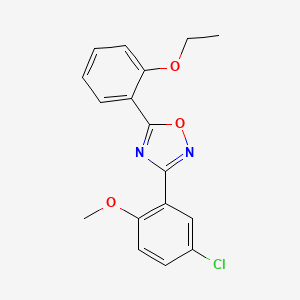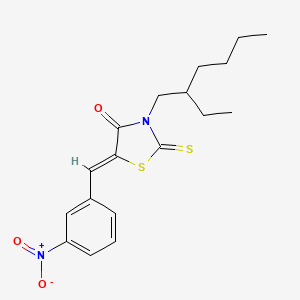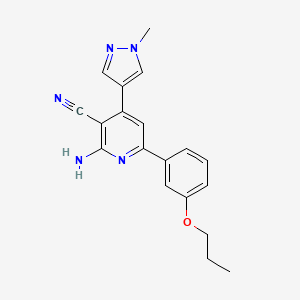![molecular formula C19H28N2O4 B5302135 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid, also known as DMXAA, is a small molecule compound that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines can lead to the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to induce fever, hypotension, and vascular leakage. These effects are thought to be related to the activation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid as an anti-cancer agent is its ability to activate the immune system and induce the production of cytokines, which can lead to the destruction of cancer cells. However, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been shown to have a number of side effects, including fever, hypotension, and vascular leakage. These side effects can limit its use in clinical settings.
Orientations Futures
There are a number of potential future directions for research on 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. One area of interest is the development of more targeted therapies that can activate the immune system without causing the side effects associated with 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. Overall, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid remains an important area of research for its potential as an anti-cancer agent.
Méthodes De Synthèse
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with diethylamine to form 4-(2-methylphenoxy)piperidine. This compound is then reacted with ethyl chloroacetate to form 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid.
Applications De Recherche Scientifique
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and prostate cancer. 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of cancer cells.
Propriétés
IUPAC Name |
1-[2-(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-4-20(5-2)14-17(22)21-12-10-19(11-13-21,18(23)24)25-16-9-7-6-8-15(16)3/h6-9H,4-5,10-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHYUHUGGOOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)

![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)



![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)